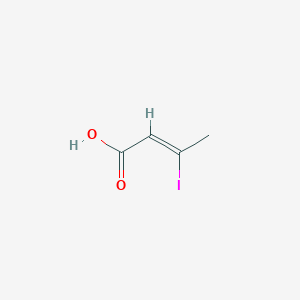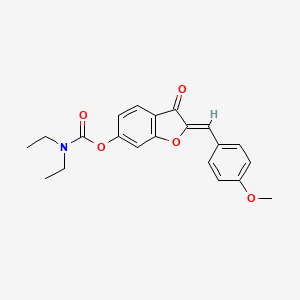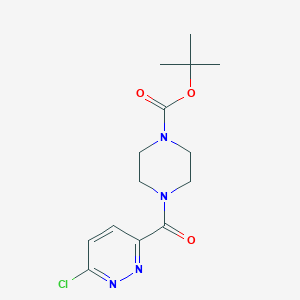![molecular formula C21H21F3N2O2 B2679900 N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide CAS No. 955737-96-9](/img/structure/B2679900.png)
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O2 and its molecular weight is 390.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis
- The tetrahydroisoquinoline moiety, a core component of N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2-(trifluoromethyl)benzamide, is significant in the synthesis of potential anticancer agents. Derivatives of this compound have been shown to exhibit potent cytotoxic activities against various cancer cell lines (Redda et al., 2010).
Methodologies for Isoquinolone Synthesis
- Innovative methodologies have been developed for synthesizing isoquinolones, starting from benzamides and alkynes. This process involves oxidative ortho C-H activation of benzamides and has demonstrated the synthesis of diverse O- or N-containing heterocycles (Song et al., 2010).
Stereochemical Studies in Drug Synthesis
- Stereochemical studies involving N-benzoyl derivatives of tetrahydroisoquinoline are pivotal in the synthesis of various pharmaceutical compounds. Such studies have led to a better understanding of the molecular structures and properties of these derivatives (Bernáth et al., 1986).
Alkylation Techniques for Alkaloid Synthesis
- Alkylation techniques involving phenylalanine-derived precursors have been used to synthesize tetrahydroisoquinolines. This method has been applied to produce alkaloids like corlumine, demonstrating the versatility of these compounds in alkaloid synthesis (Huber & Seebach, 1987).
Cyclization Processes in Chemical Synthesis
- The cyclization of benzamido compounds has been explored for the synthesis of various isoquinoline derivatives. These processes often result in complex molecular structures useful in pharmaceutical development (Fitton & Frost, 1974).
Imaging and Diagnostic Applications
- Certain derivatives of benzamide, closely related to the compound , have been used in the development of probes for sigma-2 receptors. These probes are crucial for studying and imaging sigma2 receptors in vitro, indicating the potential diagnostic applications of these compounds (Xu et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-10-9-14-7-8-16(11-15(14)12-26)25-19(27)17-5-3-4-6-18(17)21(22,23)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQUBIHOBGVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)
![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)
![2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2679823.png)
![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)

![N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2679830.png)


![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
![N-(4-Ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)
![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)
